3'-Amino-3'-deoxythymidine
Overview
Description
3’-Amino-3’-deoxythymidine is a modified nucleoside analog derived from thymidine. It is characterized by the substitution of the 3’-hydroxy group with an amino group. This compound has garnered significant attention due to its potential therapeutic applications, particularly in antiviral treatments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Amino-3’-deoxythymidine typically involves the reduction of 3’-azido-3’-deoxythymidine. One efficient method employs a palladium catalyst with ammonium formate as the hydrogen source. This reaction proceeds under mild conditions and yields the desired product in high purity and yield .
Industrial Production Methods
Industrial production of 3’-Amino-3’-deoxythymidine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures consistent quality and high throughput. The reduction process is carefully monitored to maintain the integrity of the product.
Chemical Reactions Analysis
Types of Reactions
3’-Amino-3’-deoxythymidine undergoes various chemical reactions, including:
Reduction: The primary synthetic route involves the reduction of 3’-azido-3’-deoxythymidine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Oxidation: Under specific conditions, the amino group can be oxidized to form different derivatives.
Common Reagents and Conditions
Reduction: Palladium catalyst, ammonium formate.
Substitution: Various nucleophiles under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Major Products
Reduction: 3’-Amino-3’-deoxythymidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of 3’-Amino-3’-deoxythymidine.
Scientific Research Applications
3’-Amino-3’-deoxythymidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Incorporated into DNA strands for studying DNA replication and repair mechanisms.
Medicine: Investigated for its antiviral properties, particularly against human immunodeficiency virus (HIV).
Industry: Utilized in the production of diagnostic reagents and as a precursor for other therapeutic agents.
Mechanism of Action
The mechanism of action of 3’-Amino-3’-deoxythymidine involves its incorporation into DNA strands during replication. The amino group at the 3’ position prevents the formation of phosphodiester linkages, thereby terminating DNA chain elongation. This property makes it a potent inhibitor of viral DNA synthesis, particularly in the case of HIV .
Comparison with Similar Compounds
Similar Compounds
3’-Azido-3’-deoxythymidine: Another nucleoside analog with an azido group at the 3’ position.
2’,3’-Didehydro-2’,3’-dideoxythymidine: Lacks both the 2’ and 3’ hydroxyl groups.
3’-Fluoro-3’-deoxythymidine: Contains a fluorine atom at the 3’ position.
Uniqueness
3’-Amino-3’-deoxythymidine is unique due to its amino group, which allows for specific interactions and modifications that are not possible with other analogs. Its ability to terminate DNA synthesis by preventing phosphodiester bond formation makes it particularly valuable in antiviral research and therapy.
Properties
IUPAC Name |
1-[(2R,4S,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h3,6-8,14H,2,4,11H2,1H3,(H,12,15,16)/t6-,7+,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVCGXWUUOVPPB-XLPZGREQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00966879 | |
Record name | 1-(3-Amino-2,3-dideoxypentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00966879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52450-18-7 | |
Record name | 3'-Aminothymidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052450187 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(3-Amino-2,3-dideoxypentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00966879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-AMINO-3'-DEOXYTHYMIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W21M0C25B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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